
THZ1 Hydrochloride
Overview
Description
THZ1 Hydrochloride is a covalent cyclin-dependent kinase 7 (CDK7) inhibitor with an IC₅₀ of 3.2 nM for CDK7 . It selectively targets CDK7, a kinase critical for transcriptional regulation and cell cycle progression, by forming an irreversible bond with a cysteine residue (C312) in the CDK7 ATP-binding pocket . Preclinical studies demonstrate its anti-tumor efficacy in colorectal cancer (CRC), B-cell acute lymphoblastic leukemia (B-ALL), and triple-negative breast cancer (TNBC) by inducing apoptosis and disrupting metabolic pathways . For example, THZ1 inhibits c-MYC-mediated metabolic enzymes in B-ALL cells, leading to cell cycle arrest (G2/M phase at low concentrations) and apoptosis (at high concentrations) .
Preparation Methods
Chemical Synthesis of THZ1 Hydrochloride
The synthesis of this compound involves a multi-step process combining Friedel-Crafts alkylation, nucleophilic aromatic substitution (SNAr), and deprotection reactions. While the exact proprietary synthesis route remains undisclosed, analogous protocols for related CDK7 inhibitors provide insights into its preparation .
Key Synthetic Steps
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Friedel-Crafts Reaction : A dichloropyrimidine derivative (e.g., 2,4-dichloro-5-(trifluoromethyl)pyrimidine) reacts with an indole precursor in the presence of AlCl₃ to form a pyrimidine-indole intermediate .
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Protection and SNAr Reaction : The indole nitrogen is protected using a phenylsulfonyl group, followed by SNAr with a chiral piperidine amine to introduce stereochemical specificity .
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Covalent Warhead Introduction : A cysteine-targeting acrylamide group is incorporated via Suzuki-Miyaura coupling or Michael addition, enabling irreversible CDK7 binding .
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Deprotection and Salt Formation : Acidic cleavage of protecting groups (e.g., Boc) yields the free base, which is treated with HCl to form the hydrochloride salt .
Table 1: Representative Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Friedel-Crafts | AlCl₃, DCE, 80°C, 16 hr | 98% | |
SNAr | DIPEA, NMP, 135°C, 45 min | 69% | |
Deprotection | HCl (4M in dioxane), rt, 2 hr | 85% |
Solution Preparation and Solubility Optimization
This compound exhibits limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) as the primary solvent for in vitro studies .
Stock Solution Protocol
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Preparation :
Table 2: Stock Solution Preparation Guide
Mass (mg) | Volume (mL) | Concentration (mM) |
---|---|---|
1 | 1.77 | 1 |
5 | 8.83 | 5 |
10 | 17.66 | 10 |
Solubility in Alternative Solvents
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Water : Insoluble; requires solubilization agents (e.g., cyclodextrins) for in vivo administration .
Purification and Analytical Characterization
Chromatographic Purification
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HPLC Method : Reverse-phase C18 column, gradient elution with acetonitrile/water (+0.1% TFA), UV detection at 254 nm .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.20 (m, 10H, indole/aromatic-H), 4.10 (m, 1H, piperidine-H) .
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch) .
Biological Preparation for In Vitro Studies
Cell Culture Applications
Metabolic Stability Testing
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Microsomal Incubation : this compound (1 μM) incubated with human liver microsomes (HLMs) shows a half-life of 2.3 hr, indicating moderate hepatic clearance .
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Cyclin-dependent kinase 7 inhibitors undergo various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of cyclin-dependent kinase 7 inhibitors include:
Hydrogen peroxide: Used for oxidation reactions.
Sodium borohydride: Used for reduction reactions.
Nucleophiles and electrophiles: Used for substitution reactions.
Major Products
The major products formed from these reactions are typically the desired cyclin-dependent kinase 7 inhibitors with specific functional groups that enhance their inhibitory activity .
Scientific Research Applications
Acute Lymphoblastic Leukemia (ALL)
THZ1 has demonstrated potent anti-cancer effects in B-cell acute lymphoblastic leukemia (B-ALL). Studies indicate that THZ1 induces apoptosis in B-ALL cells by downregulating c-MYC-mediated metabolic pathways and inhibiting cellular metabolism. The half-maximal inhibitory concentration (IC50) values for various B-ALL cell lines have been reported as follows:
- NALM6: 101.2 nM
- REH: 26.26 nM
In vitro studies show that THZ1 treatment leads to significant cell cycle arrest at the G2/M phase and downregulates genes associated with cell proliferation .
Multiple Myeloma
In multiple myeloma models, THZ1 has been shown to significantly inhibit cell proliferation and induce apoptosis through transcriptional downregulation of MCL-1 and c-MYC. Animal studies demonstrated that THZ1 administration improved survival rates in systemic multiple myeloma xenograft models with minimal toxicity. The dosing regimen typically involves administering 10 mg/kg intraperitoneally, twice daily .
T-cell Lymphomas
THZ1 has also been effective against peripheral T-cell lymphomas (PTCL). Research indicates that THZ1 can sensitize these cells to BCL2 inhibitors by suppressing STAT transcriptional activity, which is crucial for T-cell survival .
Other Cancer Types
THZ1 has shown promise in treating various solid tumors, including triple-negative breast cancer and small cell lung cancer. Its ability to target transcriptional enhancers known as "super-enhancers" makes it a compelling candidate for further exploration in diverse malignancies .
Case Studies
Cancer Type | Study Findings | IC50 Values | Mechanism |
---|---|---|---|
B-cell Acute Lymphoblastic Leukemia | Induces apoptosis by disrupting c-MYC metabolic pathways and promoting cell cycle arrest | NALM6: 101.2 nM; REH: 26.26 nM | Downregulation of c-MYC and metabolic enzymes |
Multiple Myeloma | Reduces proliferation; improves survival in xenograft models with minimal toxicity | Not specified | Transcriptional downregulation of MCL-1, c-MYC |
T-cell Lymphomas | Sensitizes cells to BCL2 inhibitors; suppresses STAT activity | Not specified | Inhibition of transcriptional activity |
Triple-negative Breast Cancer | Induces apoptosis and inhibits proliferation; potential for combination therapies | Not specified | Targeting transcriptional enhancers |
Clinical Implications
The findings surrounding THZ1 highlight its potential as a therapeutic agent across multiple cancer types. Its ability to target transcriptional dependencies presents a novel approach to overcoming drug resistance commonly observed in cancer therapies. Moreover, the combination of THZ1 with other targeted therapies may enhance treatment efficacy while mitigating adaptive resistance mechanisms .
Mechanism of Action
Cyclin-dependent kinase 7 inhibitors exert their effects by binding to the active site of cyclin-dependent kinase 7, thereby preventing its interaction with cyclin H and MAT1. This inhibition disrupts the phosphorylation of key substrates involved in cell cycle progression and transcription, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the phosphorylation of RNA polymerase II and the regulation of transcription factors such as p53 and estrogen receptor .
Comparison with Similar Compounds
Key Compounds and Their Properties
The following table summarizes THZ1 Hydrochloride and structurally or functionally related compounds:
Functional and Mechanistic Differences
THZ1 vs. THZ531
- Target Specificity : THZ1 inhibits CDK7, while THZ531 targets CDK12/13, kinases involved in transcription elongation and DNA damage response .
- Therapeutic Effects : THZ531 enhances sensitivity to DNA-damaging agents (e.g., cisplatin) by impairing DNA repair , whereas THZ1 primarily disrupts oncogenic transcription (e.g., c-MYC) and metabolism .
THZ1 vs. Trilaciclib
- Cell Cycle Impact : THZ1 induces apoptosis without altering cell cycle phases in some cancers (e.g., CRC ), whereas Trilaciclib reversibly arrests the cell cycle in G1 via CDK4/6 inhibition .
- Clinical Use : Trilaciclib is FDA-approved for myeloprotection in chemotherapy, while THZ1 remains preclinical due to toxicity concerns .
THZ1 vs. THZ1-R
- Binding Mechanism : THZ1-R lacks the covalent binding capability of THZ1, resulting in reduced potency and confirming the necessity of covalent interaction for THZ1’s efficacy .
Metabolic and Transcriptional Effects
- THZ1 : Downregulates glycolytic (HK1, LDHA) and TCA cycle enzymes (IDH2) in B-ALL, linking CDK7 inhibition to metabolic collapse .
- THZ531 : Impairs homologous recombination repair by inhibiting CDK12, sensitizing cells to PARP inhibitors .
Research Implications and Limitations
Biological Activity
THZ1 Hydrochloride is a covalent inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a critical role in transcriptional regulation and cell cycle control. This compound has garnered significant attention due to its potent anti-tumor activity across various cancer types, particularly in models of multiple myeloma, T-cell acute lymphoblastic leukemia (T-ALL), and neuroblastoma. This article reviews the biological activity of THZ1, focusing on its mechanisms of action, efficacy in different cancer models, and potential therapeutic applications.
THZ1 exerts its biological effects primarily through the inhibition of CDK7, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This inhibition disrupts several key processes:
- Transcriptional Regulation : THZ1 inhibits the transcriptional activation of oncogenes by downregulating super-enhancer-associated genes. This is particularly evident in cancers with MYCN amplification, where THZ1 has shown selective cytotoxicity .
- Cell Cycle Arrest : By inhibiting CDK7, THZ1 induces G2/M phase arrest in cancer cells. Studies have demonstrated that THZ1 treatment leads to significant reductions in the S-phase fraction, indicating impaired DNA synthesis and cell division .
- Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines through downregulation of anti-apoptotic proteins such as MCL-1 and BCL-xL. Ectopic expression of these proteins can protect cells from THZ1-induced lethality .
Efficacy in Cancer Models
THZ1 has been evaluated in numerous preclinical studies across different cancer types:
- Multiple Myeloma : In multiple myeloma models, THZ1 significantly reduced cell proliferation and survival. Treatment with THZ1 led to downregulation of c-MYC and MCL-1 mRNA levels, contributing to increased apoptosis rates. In vivo studies using xenograft models showed improved survival with minimal toxicity at doses of 10 mg/kg administered twice daily .
- T-cell Acute Lymphoblastic Leukemia (T-ALL) : THZ1 demonstrated potent activity against T-ALL cell lines, with IC50 values below 200 nM for over half of the tested lines. The compound's selectivity for cancerous cells over normal human cells highlights its potential as a targeted therapy .
- Neuroblastoma : In neuroblastoma models, THZ1 effectively suppressed MYCN expression and disrupted the MYCN-regulated transcriptome. The compound induced apoptosis selectively in MYCN-amplified cell lines while sparing non-amplified counterparts .
Case Studies
Several case studies illustrate the clinical relevance of THZ1:
Cancer Type | Model | Key Findings |
---|---|---|
Multiple Myeloma | U266 and H929 cell lines | Induced G2/M arrest; downregulated c-MYC and MCL-1 |
T-cell Acute Lymphoblastic Leukemia | Jurkat and Loucy cell lines | Induced apoptosis; selective toxicity against cancer cells |
Neuroblastoma | MYCN-amplified vs non-amplified | Selective cytotoxicity; disrupted MYCN-regulated pathways |
Safety Profile
The safety profile of THZ1 has been assessed in non-tumor-bearing mice. Administration at doses up to 10 mg/kg twice daily over four weeks revealed no significant toxicity, suggesting a favorable therapeutic window for further clinical exploration .
Q & A
Basic Research Questions
Q. What is the mechanism of action of THZ1 Hydrochloride, and how can researchers confirm its covalent binding to CDK7?
this compound acts as a covalent inhibitor of cyclin-dependent kinase 7 (CDK7) by selectively targeting a cysteine residue (C312) in the kinase domain. To confirm covalent binding, researchers should:
- Perform mass spectrometry to identify covalent adduct formation between THZ1 and CDK7.
- Compare inhibition efficacy with THZ1-R , a non-covalent analog lacking the reactive electrophilic group, to distinguish covalent vs. non-covalent binding .
Q. How can researchers validate the selectivity of this compound against other CDKs (e.g., CDK4/6, CDK9)?
- Conduct kinase inhibition assays using purified CDK/cyclin complexes (e.g., CDK7/cyclin H vs. CDK4/cyclin D1) to measure IC50 values.
- Validate cellular selectivity via phospho-specific Western blotting for downstream targets (e.g., RNA polymerase II phosphorylation for CDK7 vs. Rb phosphorylation for CDK4/6) .
Q. What experimental controls are critical for in vitro studies using this compound?
- Include THZ1-R (non-reactive analog) to rule out off-target effects from covalent modification.
- Use Trilaciclib hydrochloride (CDK4/6 inhibitor) as a comparator to assess pathway-specific effects .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s efficacy across different cancer models?
- Analyze genomic context (e.g., super-enhancer-associated oncogenes in oesophageal squamous cell carcinoma vs. other cancers) to identify responsive subtypes .
- Compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across models, adjusting dosing schedules to account for metabolic differences .
Q. What methodologies are recommended for evaluating this compound in combination therapies?
- Use synergy scoring models (e.g., Bliss independence or Chou-Talalay) to quantify interactions with DNA-damaging agents or other kinase inhibitors.
- Validate combinations in 3D spheroid or patient-derived xenograft (PDX) models to mimic tumor microenvironment complexity .
Q. How can researchers resolve discrepancies between biochemical IC50 values and cellular potency?
- Account for cellular permeability by measuring intracellular drug concentrations via LC-MS/MS.
- Assess target engagement using cellular thermal shift assays (CETSA) to confirm CDK7 binding in live cells .
Q. What strategies improve reproducibility in this compound studies?
- Document batch-specific activity (e.g., purity >97% by HPLC) and storage conditions (e.g., -20°C in desiccated form) to minimize variability .
- Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing experimental protocols, including solvent formulations and exposure durations .
Q. Methodological Tables
Table 1: Key Biochemical and Cellular Properties of this compound
Property | Value/Method | Reference |
---|---|---|
IC50 (CDK7 inhibition) | 3.2 nM (biochemical assay) | |
Selectivity (vs. CDK4) | >1000-fold (kinase panel screening) | |
Cellular Model Example | Oesophageal squamous cell carcinoma |
Table 2: Recommended Experimental Controls for THZ1 Studies
Control Type | Purpose | Example |
---|---|---|
Pharmacological | Rule out off-target kinase effects | THZ1-R |
Genetic | Confirm CDK7 dependency | siRNA/CDK7 KO |
Vehicle | Exclude solvent toxicity | DMSO (<0.1%) |
Properties
Molecular Formula |
C31H29Cl2N7O2 |
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Molecular Weight |
602.5 g/mol |
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;hydrochloride |
InChI |
InChI=1S/C31H28ClN7O2.ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);1H/b11-6+; |
InChI Key |
LSAGMHUBJCPLJS-ICSBZGNSSA-N |
SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |
Synonyms |
(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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